molecular formula C11H10N2O4 B8749574 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE

Cat. No.: B8749574
M. Wt: 234.21 g/mol
InChI Key: UVNGEPOWQCFTDI-UHFFFAOYSA-N
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Description

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is an organic compound with the molecular formula C11H10N2O4. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of acetoxy and methoxy functional groups attached to a quinazolinone core.

Properties

IUPAC Name

(6-methoxy-4-oxo-3H-quinazolin-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-4-8-7(3-9(10)16-2)11(15)13-5-12-8/h3-5H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNGEPOWQCFTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)N=CNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-02-9
Record name 7-Acetoxy-6-methoxy-3,4-dihydroquinazolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE typically involves the acetylation of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][2].

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions[][2].

Major Products Formed

    Hydrolysis: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

    Oxidation: Quinone derivatives.

    Substitution: Various substituted quinazolinone derivatives[][2].

Scientific Research Applications

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
  • 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
  • 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one

Uniqueness

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The acetoxy group can be easily modified, making it a versatile intermediate for the synthesis of various derivatives .

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